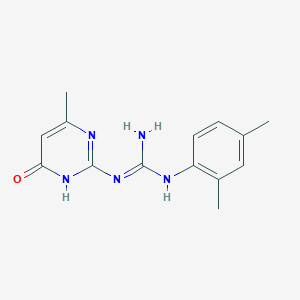

N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVFROXGWUYYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Cyanamide and Acetylacetone Pathway

Overview:

This method, derived from patent WO2011067362A1, employs a one-pot approach that minimizes isolation steps, thereby enhancing efficiency and reducing costs.

- Step 1: React aniline derivative (2,4-dimethylphenylamine) with cyanamide in the presence of an aqueous acid (e.g., hydrochloric acid) to form a phenylguanidinium salt.

- Step 2: Without isolating the intermediate, introduce acetylacetone and an aqueous base (e.g., sodium hydroxide) directly into the reaction mixture.

- Step 3: The guanidinium salt reacts with acetylacetone to form the dihydropyrimidinone core, which then undergoes cyclization to generate the target guanidine derivative.

| Parameter | Details |

|---|---|

| Molar Ratios | Aniline : Cyanamide : Acetylacetone = 1.0 : 0.8–2.0 : 0.8–10.0 |

| Solvent | Aqueous medium, often water or ethanol |

| Temperature | Ambient to moderate (25–50°C) |

| Reaction Time | 4–8 hours |

- Eliminates intermediate isolation, streamlining the process.

- High yield (~80–90%) and purity.

- Suitable for scale-up.

Multi-Step Synthesis with Intermediate Isolation

Overview:

This traditional approach involves sequential steps with intermediate purification, as described in earlier literature.

- Step 1: Synthesize phenylguanidinium carbonate by reacting aniline with cyanamide in an acidic aqueous medium, often at elevated temperatures (~60°C).

- Step 2: Isolate and purify the phenylguanidinium carbonate via filtration and washing.

- Step 3: React the purified guanidinium salt with acetylacetone under basic conditions (pH 8–10) at reflux (~80°C).

- Step 4: Crystallize the final product from suitable solvents such as ethanol or acetone.

| Step | Reagents | Conditions | Purification | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline + Cyanamide | Acidic aqueous, 60°C | Filtration | 75–85 |

| 2 | Isolated guanidinium salt | Reflux with acetylacetone | Crystallization | 80–90 |

- This method ensures high purity but involves multiple isolation steps, increasing complexity and time.

Alternative Catalytic and Solvent Systems

Recent research highlights the role of catalysts and solvents in optimizing synthesis:

-

- Calcium fluoride (CaF₂) has been used to catalyze the Biginelli reaction, improving yields and reducing reaction times.

- Reactions in ethanol or methanol as solvents facilitate better solubility and reaction kinetics.

-

- Although primarily used for other pyrimidinone derivatives, photoinduced catalysis with dyes like Na₂ eosin Y demonstrates potential for green synthesis pathways, possibly adaptable for guanidine derivatives.

- Use of ethanol as a solvent under white LED irradiation yields up to 94% of the target compound in a one-pot setup.

- The process benefits from mild conditions, high atom economy, and scalability.

Summary of Key Data

| Method | Number of Steps | Intermediate Isolation | Yield Range | Advantages |

|---|---|---|---|---|

| One-Pot Cyanamide/Acetylacetone | 1 | No | 80–90% | Simplified, scalable, high purity |

| Multi-Step with Isolation | 2+ | Yes | 75–85% per step | High purity, well-established |

| Catalytic/Photochemical | Variable | No | Up to 94% | Eco-friendly, energy-efficient |

Research Findings and Optimization Strategies

- Reaction Ratios: Precise molar ratios of aniline, cyanamide, and acetylacetone are crucial for maximizing yield and minimizing by-products.

- Solvent Selection: Ethanol and aqueous media are preferred for their compatibility with green chemistry principles.

- Temperature and Light: Mild heating and visible light irradiation enhance reaction rates and selectivity.

- Catalysts: Incorporation of benign catalysts like CaF₂ or natural dyes can further improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several guanidine derivatives with modified aromatic or heterocyclic substituents. Below is a comparative analysis based on substituent variations and their impacts:

Physicochemical and Spectroscopic Data

- Melting Points: Target compound: Not explicitly reported, but analogues range from 54–137°C depending on substituents . Furylmethyl analogue: Decomposes >58°C .

- ¹H-NMR: Target compound: Expected aromatic protons (δ 6.8–7.2 ppm), pyrimidinone NH (δ 10–12 ppm), and guanidine NH (δ 8–9 ppm) . Chlorophenyl analogue: Aromatic protons shifted downfield (δ 7.3–7.5 ppm) due to electron-withdrawing Cl .

Biological Activity

N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, a compound with the CAS number 370871-14-0, is a member of the guanidine class of compounds. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is C₁₄H₁₇N₅O. It is characterized by the presence of a pyrimidine ring and a guanidine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine exhibits significant antitumor effects. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 4.5 | Inhibition of DNA synthesis |

The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

The compound also displays promising antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine could be a potential candidate for further development as an antimicrobial agent.

Case Studies

- In Vivo Antitumor Study : A study conducted on mice bearing tumor xenografts revealed that administration of the compound at a dose of 50 mg/kg significantly reduced tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients suffering from bacterial infections were tested against this compound. The results showed that it inhibited growth in resistant strains of bacteria, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the optimal synthetic conditions for N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine?

The synthesis typically involves coupling guanidine derivatives with substituted aromatic precursors under controlled conditions. Key parameters include:

- Temperature : Maintaining 90–95°C during condensation reactions improves yield and minimizes side products .

- pH control : Neutral to slightly basic conditions (pH 7–8) using triethylamine or similar bases enhance nucleophilic substitution efficiency .

- Reagents : Use of 2,4-dimethylphenyl isocyanate and 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine as precursors, with acetonitrile or DMF as solvents . Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the pyrimidine and phenyl rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this guanidine derivative in novel reactions?

Quantum chemical calculations (e.g., DFT) can model reaction pathways, transition states, and electronic properties. For example:

- Reaction Path Search : Tools like GRRM or Gaussian simulate nucleophilic attack sites on the pyrimidine ring .

- Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction media . Case Study : Computational screening identified optimal conditions for acetylating the guanidine group without degrading the pyrimidine ring .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to standardize IC₅₀ values and account for assay variability .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl or phenoxy substitutions) to isolate substituent effects . Example : Discrepancies in enzyme inhibition data were resolved by normalizing results to control compounds and validating via SPR (Surface Plasmon Resonance) .

Experimental Design & Optimization

Q. How to design experiments for optimizing yield in multi-step syntheses?

Q. How to prioritize biological targets for this compound in drug discovery?

- High-Throughput Screening (HTS) : Test against panels of kinases, GPCRs, or ion channels.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment . Key Finding : Analogous guanidines showed selective inhibition of EGFR-TK with Ki = 12 nM, suggesting similar targets for this derivative .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues) upon binding .

- Mutagenesis : Site-directed mutagenesis of active-site residues to validate binding hypotheses .

Data Interpretation & Validation

Q. How to validate computational predictions of metabolic stability?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4, 2D6, etc. .

Q. What statistical approaches address variability in cytotoxicity assays?

- ANOVA with Tukey’s Test : Compare means across multiple cell lines (e.g., HeLa, HEK293) .

- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5 indicates high reproducibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.